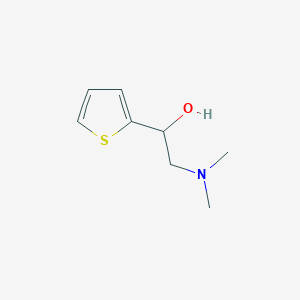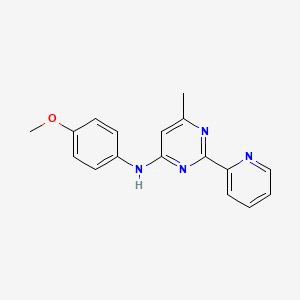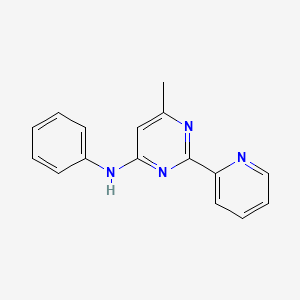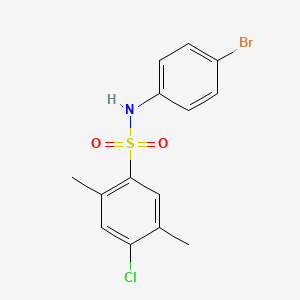![molecular formula C15H14BrClN2O B7463385 5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B7463385.png)
5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide, also known as BDCRB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BDCRB belongs to the class of benzamides and has shown potential as an anti-cancer agent. In
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide is not fully understood. However, it has been suggested that 5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide inhibits the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This leads to the accumulation of DNA damage and ultimately cell death. 5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide has been shown to have both biochemical and physiological effects. Biochemically, 5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide has been shown to inhibit the activity of PARP, which leads to the accumulation of DNA damage and ultimately cell death. Physiologically, 5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide has been shown to inhibit the proliferation of cancer cells, induce cell cycle arrest and apoptosis, and have anti-inflammatory and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using 5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide in lab experiments is its potential as an anti-cancer agent. It has been shown to inhibit the proliferation of cancer cells in various types of cancer, making it a promising candidate for cancer treatment. Another advantage is its potential as a radiosensitizer, which can enhance the effectiveness of radiation therapy in cancer treatment. However, one limitation of using 5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide in lab experiments is its toxicity. It has been shown to be toxic to normal cells at high concentrations, which may limit its use in cancer treatment.
Future Directions
There are several future directions for 5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide. One direction is to further investigate its mechanism of action and identify potential targets for cancer treatment. Another direction is to develop more potent and selective PARP inhibitors based on the structure of 5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide. Additionally, future studies could focus on optimizing the dosing and administration of 5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide to minimize toxicity and maximize efficacy in cancer treatment. Finally, 5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide could be studied in combination with other anti-cancer agents to determine if it has synergistic effects.
Synthesis Methods
5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide can be synthesized using a multi-step process. The first step involves the reaction of 4-dimethylaminobenzaldehyde with 5-bromo-2-chlorobenzoic acid in the presence of a base, such as potassium carbonate, to form 5-bromo-2-chloro-N-(4-dimethylaminobenzylidene)benzoic acid. The second step involves the reaction of the intermediate product with thionyl chloride to form 5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide.
Scientific Research Applications
5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide has been studied extensively for its potential as an anti-cancer agent. It has been shown to inhibit the proliferation of cancer cells in various types of cancer, including breast, lung, and colon cancer. 5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide has also been studied for its potential as a radiosensitizer, which can enhance the effectiveness of radiation therapy in cancer treatment. In addition, 5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide has been shown to have anti-inflammatory and anti-oxidant properties.
properties
IUPAC Name |
5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN2O/c1-19(2)12-6-4-11(5-7-12)18-15(20)13-9-10(16)3-8-14(13)17/h3-9H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRPLVZZSMTYGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide](/img/structure/B7463313.png)
![2-[4-(1-benzothiophen-3-ylmethyl)piperazin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B7463314.png)
![2-ethoxy-N,N-dimethyl-5-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino]benzenesulfonamide](/img/structure/B7463322.png)
![N-[2-(2-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B7463330.png)
![2-(2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-1'-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B7463339.png)
![Methyl 2-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]benzoate](/img/structure/B7463348.png)
![4-amino-N-cyclopropyl-N-[(4-fluorophenyl)methyl]-3-nitrobenzamide](/img/structure/B7463367.png)
![[1-(2-Fluoroanilino)-1-oxopropan-2-yl] 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylate](/img/structure/B7463375.png)
![4-[2-[2-[[1-(Difluoromethyl)imidazol-2-yl]methylsulfanyl]-4-oxoquinazolin-3-yl]ethyl]benzenesulfonamide](/img/structure/B7463378.png)



![2,4,6-trimethyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B7463401.png)
